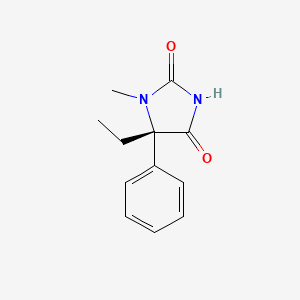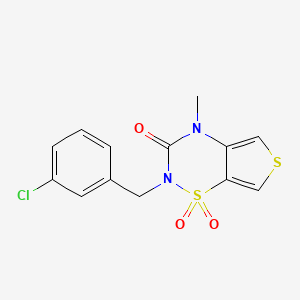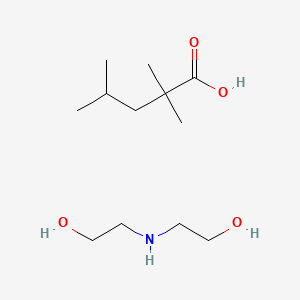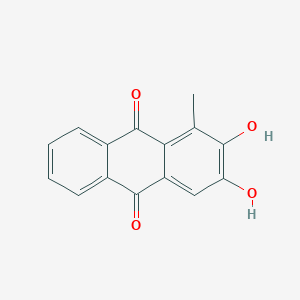
N'-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine is a synthetic organic compound with a complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Alkylation: The benzofuran ring is then alkylated with an appropriate alkylating agent to introduce the ethyl group.
Amination: The alkylated benzofuran is then reacted with a diamine, such as N,N-diethyl-1,3-propanediamine, under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies related to its biological activity and interactions with biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N’-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors in biological systems, triggering a cascade of biochemical events.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Vergleich Mit ähnlichen Verbindungen
N’-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine can be compared with other similar compounds, such as:
N’-((2,3-Dihydro-2-methyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine: This compound has a methyl group instead of an ethyl group.
N’-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-dimethyl-1,3-propanediamine: This compound has dimethyl groups instead of diethyl groups.
The uniqueness of N’-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
94208-06-7 |
|---|---|
Molekularformel |
C18H30N2O |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
N',N'-diethyl-N-[(2-ethyl-2,3-dihydro-1-benzofuran-3-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C18H30N2O/c1-4-17-16(15-10-7-8-11-18(15)21-17)14-19-12-9-13-20(5-2)6-3/h7-8,10-11,16-17,19H,4-6,9,12-14H2,1-3H3 |
InChI-Schlüssel |
GYUUYTZOCAZVFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(C2=CC=CC=C2O1)CNCCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



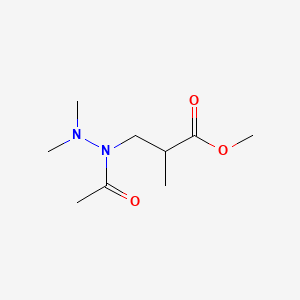
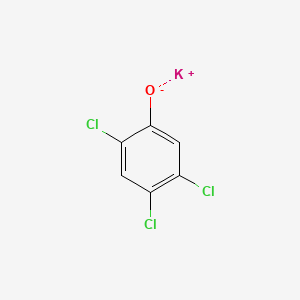
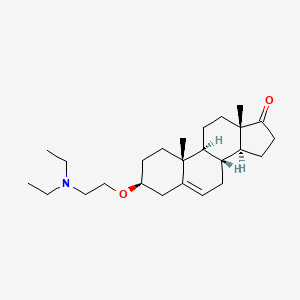
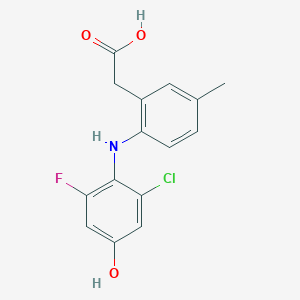
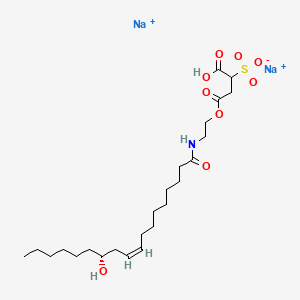
![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)
![(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12762522.png)

